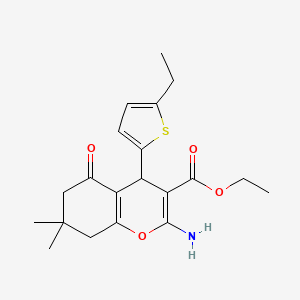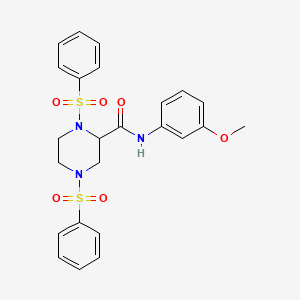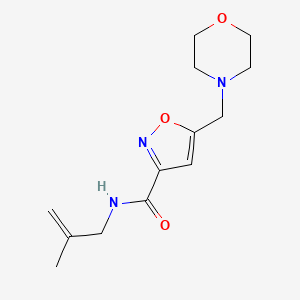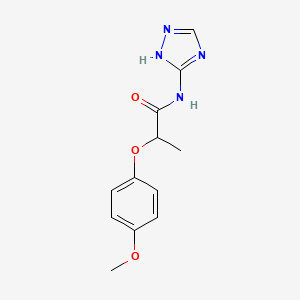![molecular formula C21H28N4O6S B4900852 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE](/img/structure/B4900852.png)
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a methanesulfonylpiperazine moiety, and a nitroaniline group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Methanesulfonylation: Addition of the methanesulfonyl group to the piperazine ring.
Coupling Reactions: Formation of the final compound through coupling reactions between the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Applications De Recherche Scientifique
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
2-Methyl-4-(trifluoromethyl)phenyl compounds: Compounds with similar aromatic structures.
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S/c1-30-20-7-4-16(14-21(20)31-2)8-9-22-18-15-17(5-6-19(18)25(26)27)23-10-12-24(13-11-23)32(3,28)29/h4-7,14-15,22H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVNMUPXDKOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4900769.png)

amine](/img/structure/B4900781.png)
![2,6-di-tert-butyl-4-[2-(3,4-dimethoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B4900786.png)
![2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4900794.png)

![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4900811.png)

![4-Methoxybenzyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4900834.png)

![2-{(5Z)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4900850.png)

![1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzyl]-1H-imidazole](/img/structure/B4900871.png)
![N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide](/img/structure/B4900879.png)
